molecular formula C21H23N3OS B2665152 N-(2,3-dimethylphenyl)-2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanylacetamide CAS No. 851131-54-9

N-(2,3-dimethylphenyl)-2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanylacetamide

Cat. No. B2665152
CAS RN: 851131-54-9
M. Wt: 365.5
InChI Key: AURCCKRQBVLODJ-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanylacetamide is a chemical compound that has gained significant attention in scientific research. This compound is known for its potential therapeutic applications in various diseases, including cancer and inflammatory disorders.

Scientific Research Applications

Glutaminase Inhibition and Cancer Research

A significant application of related compounds is found in the design and synthesis of glutaminase inhibitors. Research led by Shukla et al. (2012) on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which are potent and selective allosteric inhibitors of kidney-type glutaminase (GLS), highlights this. These compounds were synthesized to improve drug-like properties and evaluated for their ability to attenuate the growth of human lymphoma cells in vitro and in mouse xenograft models, pointing towards their potential in cancer therapy Shukla et al., 2012.

Synthetic Chemistry and Molecular Synthesis

In synthetic chemistry, the focus is on developing novel methods for regioselective modifications and constructing complex molecules. Chen et al. (2017) described a simple approach for the C-3 methylsulfanylation of imidazo[1,2-a]pyridines, highlighting the versatility of these chemical frameworks in synthesizing targeted molecular structures. This work contributes to the methodology of C–S bond construction using dimethyl sulfoxide, showcasing the chemical flexibility of imidazole derivatives Chen et al., 2017.

Antimicrobial and Anticonvulsant Activities

Salman et al. (2015) explored the antimicrobial activity of new 2-substituted imidazole derivatives. This study not only synthesized these compounds but also evaluated their effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungi. Such research is crucial in the development of new antibiotics and antifungal agents Salman et al., 2015.

Luminescence Sensing and Material Science

Imidazole dicarboxylate-based lanthanide metal-organic frameworks (MOFs) synthesized by Shi et al. (2015) demonstrate potential applications in luminescence sensing. These frameworks show sensitivity to benzaldehyde-based derivatives, indicating their use in chemical sensing and detection technologies Shi et al., 2015.

Anticonvulsant Research

Research on omega-(1H-imidazol-1-yl)-N-phenylacetamide and propionamide derivatives, as conducted by Soyer et al. (2004), focuses on evaluating their anticonvulsant activity. This study provides insights into the structural requirements for anticonvulsant activity, offering potential pathways for the development of new therapeutic agents Soyer et al., 2004.

properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3OS/c1-14-7-5-9-18(16(14)3)23-20(25)13-26-21-22-11-12-24(21)19-10-6-8-15(2)17(19)4/h5-12H,13H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AURCCKRQBVLODJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NC=CN2C3=CC=CC(=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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